Ilaprazole sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

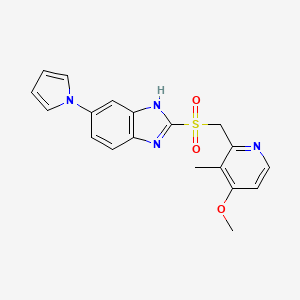

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfonyl]-6-pyrrol-1-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-13-17(20-8-7-18(13)26-2)12-27(24,25)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIMQHKFWOTNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172152-37-3 | |

| Record name | Sulfonyl ilaprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFONYL ILAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX8Y2K6KVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Ilaprazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of ilaprazole sulfone, a primary metabolite of the proton pump inhibitor ilaprazole. This document details a laboratory-scale synthesis protocol, summarizes key analytical data for the characterization of the compound, and illustrates its metabolic formation pathway. The information presented is intended to support research and development activities in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of its precursor, ilaprazole thioether. The following protocol is based on established methods and provides a reproducible procedure for obtaining the target compound.

Experimental Protocol: Oxidation of Ilaprazole Thioether to this compound

Materials:

-

Ilaprazole thioether (Substrate)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (Oxidizing agent)

-

Chloroform (Solvent)

-

Saturated sodium carbonate solution (Quenching agent)

-

Magnesium sulfate (Drying agent)

-

Silica gel for column chromatography (Stationary phase)

-

Appropriate solvent system for column chromatography (Mobile phase)

Procedure:

-

Dissolution: Dissolve ilaprazole thioether (7.0 g, 20.0 mmol) in 70 mL of chloroform in a suitable reaction vessel at room temperature.

-

Addition of Oxidizing Agent: To the stirred solution, add a solution of m-CPBA (13.8 g, 80.0 mmol) in 50 mL of chloroform. The addition should be carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (ilaprazole thioether) is no longer detectable.

-

Quenching: Upon completion, quench the reaction by adding 70 mL of saturated sodium carbonate solution to the reaction mixture.

-

Work-up: Separate the organic layer and wash it with 70 mL of water. Dry the organic layer over magnesium sulfate (7.0 g).

-

Solvent Removal: Filter off the drying agent and concentrate the organic layer to dryness under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.[1]

Yield:

-

The described procedure yields approximately 3.48 g of this compound, which corresponds to a yield of 45.5%.[1]

Chemical Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. High-resolution mass spectrometry is a key method for its characterization.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈N₄O₃S | [2] |

| Molecular Weight | 382.44 g/mol | [3] |

| CAS Number | 172152-37-3 | [2] |

| Appearance | Solid at room temperature |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) further corroborates the structure.

| Ion | m/z (experimental) | Interpretation |

| [M+H]⁺ | 383.1168 | Protonated molecule of this compound |

Metabolic Pathway of Ilaprazole

This compound is the major metabolite of ilaprazole, formed primarily through the action of cytochrome P450 enzymes in the liver. Understanding this metabolic pathway is crucial for comprehending the pharmacokinetics and potential drug-drug interactions of ilaprazole.

Ilaprazole Metabolism to this compound

The metabolic conversion of ilaprazole to this compound is an oxidation reaction catalyzed predominantly by the CYP3A4 and CYP3A5 isozymes. This process involves the oxidation of the sulfoxide group in ilaprazole to a sulfone group.

Caption: Metabolic pathway of ilaprazole to this compound.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Ilaprazole and its Major Metabolite, Ilaprazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilaprazole is a third-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase, the gastric proton pump. Like other benzimidazole-class PPIs, ilaprazole is a prodrug that requires activation in an acidic environment to exert its inhibitory effect. In vitro, ilaprazole is extensively metabolized, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5, into its main metabolite, ilaprazole sulfone. While the parent drug, ilaprazole, is responsible for the potent, irreversible inhibition of the proton pump, its sulfone metabolite is generally considered to be a less active form. This guide details the established in vitro mechanism of action of ilaprazole, its metabolic conversion to this compound, and the predicted activity of this major metabolite.

Core Mechanism of Action: Ilaprazole as a Proton Pump Inhibitor

The primary mechanism of action involves the parent drug, ilaprazole, not its sulfone metabolite. The process is a multi-step, acid-catalyzed activation and covalent binding sequence.

-

Selective Accumulation : As a weak base, ilaprazole freely permeates cell membranes at neutral pH and selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[1]

-

Acid-Catalyzed Activation : In this highly acidic environment (pH < 2), ilaprazole undergoes a two-step protonation. The protonated form is then rapidly converted into a reactive tetracyclic sulfenamide intermediate.[1][2] This activated form is the pharmacologically active moiety.

-

Irreversible Inhibition : The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase enzyme.[2] This binding is irreversible and inactivates the pump, thereby blocking the final step in gastric acid secretion.[2]

The following diagram illustrates the activation and inhibitory pathway of ilaprazole.

Caption: Ilaprazole activation pathway in the acidic parietal cell canaliculus.

Metabolic Pathway: Formation of this compound

While the therapeutic action occurs in the parietal cell, ilaprazole undergoes systemic metabolism in the liver. In vitro studies using human liver microsomes and cDNA-expressed recombinant CYP enzymes have definitively identified the primary metabolic pathway.

Ilaprazole is extensively metabolized to this compound through oxidation. This reaction is predominantly catalyzed by the cytochrome P450 isoforms CYP3A4 and, to a lesser extent, CYP3A5 . This metabolic profile is distinct from older PPIs like omeprazole, which are primarily metabolized by the polymorphic enzyme CYP2C19. The reduced dependency on CYP2C19 suggests that ilaprazole's pharmacokinetics are less affected by genetic variations in this enzyme.

Quantitative Metabolic Data

The following table summarizes the key findings from in vitro metabolism studies.

| Parameter | Finding | Enzyme(s) Involved | Reference(s) |

| Major Metabolite | This compound | CYP3A4/5 | |

| Primary Catalyzing Enzyme | CYP3A was identified as the major enzyme catalyzing the conversion of ilaprazole to this compound. | CYP3A | |

| Relative Contribution | The intrinsic clearance for the formation of this compound by CYP3A4 was 16-fold higher than by CYP3A5. | CYP3A4 >> CYP3A5 |

The metabolic conversion process is visualized below.

Caption: Primary metabolic pathway of ilaprazole to this compound.

Mechanism of Action of this compound

Direct in vitro experimental data quantifying the inhibitory potency (e.g., IC50) of this compound on the H+/K+-ATPase is not available in the reviewed literature. The sulfone is the product of hepatic metabolism and is generally considered an inactive or significantly less active metabolite with respect to proton pump inhibition compared to the acid-activated parent drug.

However, an in silico (computational) analysis predicted that various metabolites of ilaprazole, including oxidative sulfone forms, possess the potential ability to inhibit H+/K+-ATPase activity. It is critical to note that this is a computational prediction and has not been confirmed by direct in vitro enzymatic assays. The established mechanism of gastric acid suppression by ilaprazole administration remains the irreversible inhibition by the activated sulfenamide of the parent compound.

Experimental Protocols

Protocol for Determining Metabolic Pathways In Vitro

This generalized protocol is based on methodologies described for identifying the enzymes responsible for this compound formation.

Objective: To identify the specific CYP450 isoenzymes responsible for metabolizing ilaprazole to this compound.

Materials:

-

Ilaprazole

-

Human liver microsomes (pooled)

-

cDNA-expressed recombinant human CYP isoenzymes (e.g., CYP3A4, CYP3A5, CYP2C19, etc.)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Selective chemical inhibitors for various CYP isoenzymes (e.g., ketoconazole for CYP3A)

-

Acetonitrile (for reaction termination)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Workflow:

Caption: Workflow for in vitro ilaprazole metabolism studies.

Procedure:

-

Incubation: Ilaprazole is incubated in separate reactions with a) pooled human liver microsomes, b) a panel of individual cDNA-expressed recombinant CYPs, and c) human liver microsomes in the presence of various selective CYP inhibitors.

-

Reaction Initiation: Reactions are pre-warmed to 37°C before being initiated by the addition of an NADPH-generating system.

-

Termination: After a set incubation period, reactions are stopped by adding an organic solvent like ice-cold acetonitrile, which also precipitates proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the formed this compound.

-

Interpretation: The primary metabolizing enzyme is identified by observing high rates of sulfone formation with a specific recombinant enzyme (e.g., CYP3A4) and significant reduction of metabolite formation in the presence of a selective inhibitor (e.g., ketoconazole).

General Protocol for In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes the general methodology used to assess the inhibitory activity of PPIs like ilaprazole.

Objective: To measure the dose-dependent inhibition of H+/K+-ATPase activity by a test compound.

Materials:

-

Lyophilized H+/K+-ATPase vesicles (typically from hog gastric mucosa)

-

Test compound (Ilaprazole)

-

Buffer solution (e.g., Tris-HCl)

-

ATP, MgCl₂, KCl

-

Acidic activation medium (pH < 4.0)

-

Reagents for detecting inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green)

-

Spectrophotometer

Procedure:

-

Enzyme Activation: The H+/K+-ATPase enzyme preparation is pre-incubated in an acidic medium to simulate the conditions of the parietal cell canaliculus.

-

Drug Incubation: The test compound (ilaprazole) at various concentrations is added to the activated enzyme and incubated to allow for conversion to the sulfenamide and covalent binding.

-

Initiation of ATPase Reaction: The enzymatic reaction is initiated by adding ATP. The H+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), a process that is coupled to proton pumping.

-

Measurement of Activity: The reaction is stopped after a defined period. The amount of Pi released is quantified colorimetrically.

-

Data Analysis: The percentage of inhibition is calculated relative to a control (without the inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting inhibition versus inhibitor concentration.

References

An In-depth Technical Guide on the Role of CYP3A4 and CYP3A5 in Ilaprazole Sulfone Formation

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The enzymatic conversion of ilaprazole to its major metabolite, ilaprazole sulfone, mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.

Introduction

Ilaprazole is a potent proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders.[1][2] Like other PPIs, ilaprazole undergoes extensive metabolism, primarily leading to the formation of this compound.[1][2] Understanding the specific enzymes involved in this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety. This technical guide provides a comprehensive overview of the roles of CYP3A4 and CYP3A5 in the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Central Role of CYP3A4 and CYP3A5 in Ilaprazole Sulfonation

In vitro studies have consistently identified the CYP3A subfamily of cytochrome P450 enzymes as the primary catalysts for the conversion of ilaprazole to this compound.[1] Specifically, CYP3A4 and, to a lesser extent, CYP3A5 are the key enzymes responsible for this metabolic step. Investigations using cDNA-expressed recombinant CYPs have demonstrated that CYP3A is the major enzyme catalyzing this reaction. Further evidence comes from inhibition studies, where potent CYP3A inhibitors like ketoconazole significantly block the formation of this compound. In contrast, selective inhibitors for other CYP isoforms, such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, have shown no substantial effect on this metabolic pathway.

While both CYP3A4 and CYP3A5 contribute to this compound formation, CYP3A4 is the predominant enzyme. The intrinsic clearance for the formation of this compound by CYP3A4 has been reported to be 16-fold higher than that by CYP3A5. This significant difference in metabolic efficiency underscores the primary role of CYP3A4 in the clearance of ilaprazole via this pathway.

It is important to note a contrasting view in the scientific literature, which suggests that nonenzymatic sulfoxide reduction to ilaprazole sulfide may be the major metabolic clearance pathway of ilaprazole in humans, rather than CYP3A4-mediated sulfoxide oxidation. This alternative pathway is proposed to be of greater significance in vivo, which could explain the lack of significant drug-drug interactions when ilaprazole is co-administered with potent CYP3A4 inhibitors. Further research is needed to fully elucidate the quantitative contributions of these competing metabolic pathways in a clinical setting.

Quantitative Data: Enzymatic Activity of CYP3A4 and CYP3A5

The following table summarizes the key quantitative data regarding the involvement of CYP3A4 and CYP3A5 in this compound formation, highlighting the superior efficiency of CYP3A4.

| Enzyme | Parameter | Value | Reference |

| CYP3A4 | Intrinsic Clearance (CLint) | ~16-fold higher than CYP3A5 | |

| CYP3A5 | Intrinsic Clearance (CLint) | Significantly lower than CYP3A4 |

Note: Specific Km and Vmax values for this compound formation by CYP3A4 and CYP3A5 are not consistently reported in the available literature. The most frequently cited quantitative measure is the relative intrinsic clearance.

Experimental Protocols

This section details the methodologies for key experiments used to determine the roles of CYP3A4 and CYP3A5 in ilaprazole metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a typical experiment to assess the metabolism of ilaprazole in a mixed-enzyme system that mimics the human liver.

Objective: To determine the rate of this compound formation in the presence of human liver enzymes and to assess the effect of CYP-specific inhibitors.

Materials:

-

Ilaprazole

-

Pooled human liver microsomes (from at least 10 donors)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

CYP3A4 inhibitor (e.g., ketoconazole)

-

Other CYP-specific inhibitors (for selectivity assessment)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (typically 0.2-0.5 mg/mL protein concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding ilaprazole (at various concentrations to determine kinetics) to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Sampling: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins. The quenching solution should contain an internal standard for analytical quantification.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of ilaprazole and this compound.

-

Inhibition Studies: Repeat the experiment with the addition of a CYP3A4-specific inhibitor (e.g., ketoconazole) to the pre-incubation mixture to confirm the role of CYP3A4.

Metabolism Studies with Recombinant CYP Enzymes

This protocol is used to pinpoint the specific contribution of individual CYP isoforms to ilaprazole metabolism.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation by individual recombinant human CYP enzymes.

Materials:

-

Ilaprazole

-

Recombinant human CYP3A4 and CYP3A5 enzymes (co-expressed with cytochrome P450 reductase)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP enzyme (CYP3A4 and CYP3A5). Each mixture should contain the phosphate buffer, the specific recombinant enzyme, and the NADPH regenerating system.

-

Pre-incubation: Pre-warm the mixtures to 37°C.

-

Reaction Initiation: Add ilaprazole to each incubation mixture to start the reaction. A range of substrate concentrations should be used to allow for the determination of Michaelis-Menten kinetics.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reactions by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to remove any precipitated protein and transfer the supernatant for analysis.

-

LC-MS/MS Quantification: Quantify the amount of this compound formed using a validated LC-MS/MS method.

-

Data Analysis: Plot the rate of this compound formation against the ilaprazole concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each enzyme. Calculate the intrinsic clearance (Vmax/Km).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of ilaprazole and a typical experimental workflow.

Caption: Metabolic pathway of ilaprazole to this compound.

Caption: Experimental workflow for in vitro ilaprazole metabolism.

Conclusion

The formation of this compound from ilaprazole is predominantly catalyzed by CYP3A4, with a minor contribution from CYP3A5. The significantly higher intrinsic clearance of CYP3A4 highlights its dominant role in this specific metabolic pathway. However, the existence of a potentially major alternative metabolic route via sulfoxide reduction presents an important area for further investigation to fully characterize the in vivo clearance of ilaprazole. The experimental protocols detailed herein provide a robust framework for researchers in drug development to investigate the metabolism of ilaprazole and other novel chemical entities. This knowledge is fundamental for the safe and effective clinical use of ilaprazole.

References

An In-depth Technical Guide to the Metabolic Pathway of Ilaprazole to Ilaprazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of ilaprazole, a proton pump inhibitor (PPI), to its primary metabolite, ilaprazole sulfone. The document details the enzymatic processes, quantitative kinetics, and the experimental methodologies used to elucidate this pathway, offering valuable insights for professionals in drug metabolism and development.

Introduction: Ilaprazole Metabolism

Ilaprazole (2-[(4-methoxy-3-methyl)-2-pyridinyl] methylsulfinyl-5-(1H-pyrrol-1-yl)-1H-benzimidazole) is a new-generation PPI used for the treatment of acid-related disorders such as gastric and duodenal ulcers.[1][2] Like other PPIs, ilaprazole undergoes extensive hepatic biotransformation.[3] A key metabolic route is the oxidation of its sulfoxide group to form this compound.[2][4] Understanding this pathway is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Unlike many other PPIs, such as omeprazole and lansoprazole, whose metabolism is significantly influenced by the polymorphic enzyme CYP2C19, ilaprazole's metabolism shows minimal association with CYP2C19 genetic polymorphisms. Instead, its conversion to this compound is primarily mediated by a different set of cytochrome P450 enzymes.

The Core Metabolic Pathway: Sulfoxidation of Ilaprazole

The principal metabolic transformation of ilaprazole is its oxidation to this compound. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) 3A subfamily, specifically CYP3A4 and, to a lesser extent, CYP3A5. In vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant CYP enzymes have conclusively identified CYP3A4 as the major enzyme responsible for this conversion.

While sulfoxidation to this compound is a major enzymatic pathway, it is important to note a competing view in recent literature. Some studies suggest that a non-enzymatic sulfoxide reduction to ilaprazole sulfide may be the more dominant clearance pathway in humans, challenging the long-held belief that CYP3A4-mediated oxidation is the primary route. However, the formation of this compound via CYP3A4 remains a well-characterized and significant metabolic event.

Quantitative Analysis of Enzyme Kinetics

Quantitative studies have been performed to compare the efficiency of the enzymes responsible for this compound formation. The intrinsic clearance (Vmax/Km) value is a key parameter used to assess the metabolic capacity of an enzyme for a specific substrate. Research indicates a significant difference in the metabolic efficiency between CYP3A4 and CYP3A5 in this pathway.

| Enzyme | Intrinsic Clearance (CLint) Comparison | Reference |

| CYP3A4 | 16-fold higher than CYP3A5 | |

| CYP3A5 | Significantly lower than CYP3A4 |

Table 1: Relative Contribution of CYP Isoforms to this compound Formation

Experimental Protocols

The identification of the metabolic pathway of ilaprazole to its sulfone metabolite has been elucidated through several key in vitro experimental approaches. The general workflow for these experiments is outlined below, followed by detailed protocols.

4.1 Protocol for Metabolism Study in Human Liver Microsomes (HLMs)

This protocol is designed to assess the biotransformation of ilaprazole in a pooled HLM system, which contains a mixture of drug-metabolizing enzymes.

-

Objective: To measure the formation of this compound from ilaprazole in the presence of human liver enzymes.

-

Materials:

-

Ilaprazole

-

Pooled human liver microsomes (e.g., 1 mg protein/mL)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH-generating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Termination solvent (e.g., ethyl acetate or ice-cold acetonitrile)

-

Incubator/water bath set to 37°C

-

-

Procedure:

-

Prepare an incubation mixture containing HLMs (final concentration 0.5-1.0 mg/mL), ilaprazole (at various concentrations, e.g., 10-20 µM), and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH-generating system. A parallel control incubation without the NADPH system should be run to detect non-enzymatic degradation.

-

Incubate for a specified time (e.g., 45 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an excess volume of a cold termination solvent, such as ethyl acetate.

-

Centrifuge the mixture (e.g., at 14,000 rpm for 5 minutes) to precipitate proteins.

-

Collect the supernatant (the organic phase if using ethyl acetate) and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

Quantify the concentration of this compound using a validated LC-MS/MS method.

-

4.2 Protocol for Chemical Inhibition Assay

This assay identifies the specific CYP isoforms involved by using selective chemical inhibitors.

-

Objective: To determine the effect of CYP-specific inhibitors on the formation of this compound.

-

Procedure:

-

Follow the HLM incubation protocol described in Section 4.1.

-

Prior to adding ilaprazole, add a CYP-isoform-selective inhibitor to the HLM and buffer mixture.

-

Key inhibitors used for ilaprazole studies include:

-

Ketoconazole: A selective inhibitor of CYP3A.

-

Azamulin: A mechanism-based inhibitor of CYP3A.

-

Inhibitors for other CYPs (e.g., CYP1A2, CYP2C9, CYP2C19) are used as negative controls to demonstrate specificity.

-

-

Pre-incubate the HLM-inhibitor mixture before initiating the reaction with NADPH.

-

Compare the rate of this compound formation in the presence of each inhibitor to a control incubation without any inhibitor. A significant reduction in metabolite formation indicates that the inhibited enzyme plays a key role in the metabolic pathway.

-

4.3 Protocol for Metabolite Quantification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for accurately quantifying ilaprazole and its metabolites in biological matrices.

-

Objective: To separate and quantify ilaprazole and this compound in post-incubation samples.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Dependent on the column dimensions (e.g., 1.0 mL/min for standard HPLC).

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ilaprazole: m/z 367.2 → 184.0

-

This compound: m/z 383.3 → 184.1

-

Internal Standard (e.g., Omeprazole): m/z 346.2 → 198.0

-

-

-

Quantification: A calibration curve is constructed using standards of known concentrations for ilaprazole and this compound. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should be linear over the expected concentration range.

Conclusion

The metabolic conversion of ilaprazole to this compound is a critical pathway in its hepatic clearance. In vitro experimental evidence strongly indicates that this sulfoxidation reaction is predominantly catalyzed by CYP3A4, with a minor contribution from CYP3A5. This metabolic profile, which is notably less dependent on the polymorphic CYP2C19 enzyme, distinguishes ilaprazole from earlier-generation PPIs and may contribute to a more predictable pharmacokinetic profile across different patient populations. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the metabolism of ilaprazole and other novel chemical entities.

References

The Pharmacokinetic Profile of Ilaprazole Sulfone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilaprazole, a next-generation proton pump inhibitor (PPI), undergoes extensive metabolism to form several metabolites, with ilaprazole sulfone identified as a major metabolic product in both preclinical and clinical studies. Understanding the pharmacokinetic profile of this significant metabolite is crucial for a comprehensive assessment of the drug's overall disposition, efficacy, and safety. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics of this compound in animal models. While comprehensive quantitative data for this compound across multiple species remains limited in publicly available literature, this document synthesizes the existing information on its formation, analytical quantification, and relevant experimental protocols. Furthermore, it presents available pharmacokinetic data for the parent drug, ilaprazole, to provide a comparative context for its metabolism.

Introduction

Ilaprazole is a potent, long-acting benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells. Its metabolic fate is a critical aspect of its pharmacological profile. The transformation of ilaprazole to this compound is a primary metabolic pathway, predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and CYP3A5[1]. Given that metabolites can contribute to the pharmacological or toxicological effects of a parent drug, characterizing the pharmacokinetic behavior of this compound is of significant interest to the scientific community.

This guide aims to provide a consolidated resource on the pharmacokinetic profile of this compound in common animal models used in drug development, such as rats, dogs, and monkeys. It details the methodologies employed in these studies and presents the available data in a structured format to facilitate understanding and future research.

Quantitative Pharmacokinetic Data

A comprehensive search of the scientific literature reveals a notable gap in publicly available, direct comparative pharmacokinetic data for this compound across different animal models. While this compound has been identified as a major metabolite in rats, specific quantitative parameters such as Cmax, Tmax, AUC, and half-life are not extensively reported. To provide a relevant pharmacokinetic context, this section presents the available data for the parent compound, ilaprazole, in various animal species.

Table 1: Pharmacokinetic Parameters of Ilaprazole in Beagle Dogs (Intravenous Administration)

| Dose (mg/kg) | AUC (0-inf) (µg/L*min) |

| 0.2 | 2.4 x 10^4 ± 3 x 10^3 |

| 0.8 | 8.8 x 10^4 ± 1.6 x 10^4 |

| 3.2 | 5.4 x 10^5 ± 8 x 10^4 |

| Data from a study determining ilaprazole in beagle plasma via LC-MS, indicating linear pharmacokinetics based on AUC.[2] |

Note on Data Availability: The lack of extensive, comparative pharmacokinetic data for this compound in animal models highlights an area for future research. Such data would be invaluable for a more complete understanding of ilaprazole's disposition and for interspecies scaling to predict human pharmacokinetics of the metabolite.

Metabolic Pathway of Ilaprazole to this compound

The primary route of this compound formation is through the oxidation of the sulfoxide group of the parent ilaprazole molecule. This metabolic reaction is principally catalyzed by the CYP3A4 and CYP3A5 isoenzymes in the liver[1].

Experimental Protocols

This section details a generalized experimental protocol for conducting a pharmacokinetic study of ilaprazole and its metabolites in a rat model, based on methodologies described in the literature.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male and/or female, as required by the study design

-

Weight: 200-250 g

-

Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

Drug Administration

-

Formulation: Ilaprazole is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

-

Route of Administration: Oral gavage is a common method for precise dosing.

-

Dose: The dose level is determined by the study's objectives.

Blood Sampling

-

Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sampling Site: Blood is typically collected from the jugular vein or tail vein.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of ilaprazole and this compound in plasma samples.

-

Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mmol/L ammonium formate) and an organic solvent (e.g., acetonitrile) is used in an isocratic or gradient elution mode.

-

Flow Rate: A typical flow rate is 0.25 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Ilaprazole: m/z 367.2 → 184.0

-

This compound: m/z 383.3 → 184.1

-

-

Internal Standard: An appropriate internal standard (e.g., omeprazole) is used for quantification.

-

Pharmacokinetic Analysis

The plasma concentration-time data for ilaprazole and this compound are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Elimination half-life.

Conclusion and Future Directions

This compound is a major metabolite of ilaprazole, formed primarily through CYP3A4/5-mediated oxidation. While its presence in animal models like rats has been confirmed, a detailed and comparative quantitative pharmacokinetic profile across different preclinical species is not yet well-documented in the public domain. The experimental protocols for conducting such studies, including animal handling, dosing, and bioanalytical methods, are well-established.

Future research should focus on generating robust and comparative pharmacokinetic data for this compound in rats, dogs, and monkeys. This will enable a more thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, facilitate better interspecies scaling, and ultimately contribute to a more complete safety and efficacy assessment of ilaprazole.

References

- 1. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of ilaprazole in beagle plasma and its pharmaeokineties by high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Identification of Ilaprazole Sulfone: A Primary Metabolite

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ilaprazole, a proton pump inhibitor (PPI) of the benzimidazole class, is utilized for the treatment of acid-related gastrointestinal disorders.[1][2][3] Like other PPIs, ilaprazole undergoes extensive metabolism in the body, leading to the formation of various metabolites. A significant body of research has focused on elucidating these metabolic pathways to understand the drug's pharmacokinetics and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the discovery and identification of ilaprazole sulfone, a primary metabolite of ilaprazole, with a focus on the enzymatic pathways involved and the experimental methodologies employed in its characterization.

Metabolic Pathway of Ilaprazole to this compound

Ilaprazole is primarily metabolized in the liver, with the sulfoxidation of the benzimidazole core being a key transformation.[1] This reaction leads to the formation of this compound.

The Role of Cytochrome P450 Enzymes

In vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant cytochrome P450 (CYP) enzymes have been instrumental in identifying the specific enzymes responsible for ilaprazole's metabolism.[4] These investigations have conclusively demonstrated that the formation of this compound is predominantly catalyzed by the CYP3A subfamily of enzymes, specifically CYP3A4 and, to a lesser extent, CYP3A5.

Evidence supporting the central role of CYP3A4/5 includes:

-

Recombinant Enzyme Assays: Incubation of ilaprazole with a panel of cDNA-expressed recombinant CYPs showed that CYP3A4 was the major enzyme catalyzing the conversion to this compound.

-

Inhibition Studies: The formation of this compound was significantly inhibited by ketoconazole, a potent and selective inhibitor of CYP3A.

-

Correlation Analysis: In studies using a panel of different human liver microsomes, the rate of this compound formation showed a strong correlation with CYP3A4 activity, as measured by the metabolism of probe substrates like testosterone and midazolam.

While CYP3A4 is the primary catalyst, CYP3A5 also contributes to this metabolic pathway, although with a significantly lower efficiency. Studies have indicated that the intrinsic clearance for the formation of this compound by CYP3A4 is approximately 16-fold higher than that by CYP3A5. In contrast to many other PPIs, the metabolism of ilaprazole appears to be less dependent on the polymorphic CYP2C19 enzyme.

However, it is important to note that some research suggests a more complex metabolic profile for ilaprazole in humans. One study proposed that nonenzymatic sulfoxide reduction to ilaprazole sulfide, rather than CYP3A4-mediated sulfoxidation, might be the major metabolic clearance pathway in vivo. This study found that ilaprazole sulfide and its oxidative metabolites were the major drug-related components in human urine and feces, with no detection of this compound or its metabolites.

dot

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of this compound have been achieved through a combination of in vitro metabolism studies and advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

A standard protocol to investigate the in vitro metabolism of ilaprazole involves the following steps:

-

Incubation Mixture Preparation: A typical incubation mixture contains:

-

Human liver microsomes (e.g., 0.2 mg/mL protein concentration)

-

Ilaprazole (e.g., 1 µM)

-

NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)

-

Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.

-

-

Pre-incubation: The mixture (excluding the NADPH-generating system) is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-generating system.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for quantification.

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected, and may be evaporated to dryness and reconstituted in a suitable solvent for analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the sensitive and selective quantification of ilaprazole and its metabolites.

Table 1: Example of LC-MS/MS Parameters for the Analysis of Ilaprazole and this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A time-programmed gradient from low to high organic phase concentration |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Ilaprazole | m/z 367.1 → 184.1 |

| This compound | m/z 383.1 → 367.1 |

| Internal Standard (e.g., a structural analog) | Analyte-specific transition |

dot

Quantitative Data on this compound Formation

Quantitative analysis has provided valuable insights into the kinetics of this compound formation.

Table 2: Kinetic Parameters for this compound Formation by CYP3A4 and CYP3A5

| Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| CYP3A4 | 25.3 ± 4.5 | 1.8 ± 0.1 | 71.1 |

| CYP3A5 | 42.1 ± 7.8 | 0.19 ± 0.02 | 4.5 |

Data presented are representative values from published literature and may vary between studies.

The data clearly indicates the significantly higher efficiency of CYP3A4 in metabolizing ilaprazole to its sulfone metabolite compared to CYP3A5.

Conclusion

The discovery and identification of this compound as a primary metabolite have been crucial for understanding the disposition of ilaprazole. Extensive in vitro studies have established the predominant role of CYP3A4, and to a lesser extent CYP3A5, in its formation through sulfoxidation. The detailed experimental protocols and quantitative data generated from these studies provide a robust framework for further research, including the assessment of drug-drug interaction potential and the investigation of inter-individual variability in ilaprazole metabolism. While the role of alternative metabolic pathways such as sulfoxide reduction requires further clarification, the characterization of this compound remains a cornerstone of our understanding of ilaprazole's pharmacology. This knowledge is vital for drug development professionals in optimizing the clinical use of ilaprazole and ensuring its safety and efficacy.

References

- 1. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Crystalline Ilaprazole Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilaprazole, a potent proton pump inhibitor (PPI), undergoes extensive metabolism in the body, primarily forming ilaprazole sulfone. This metabolite is crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of ilaprazole. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a focus on its crystalline state. While specific experimental data for crystalline this compound is limited in publicly available literature, this document compiles the existing information and outlines the standard methodologies used for its characterization. This guide also delves into the metabolic pathway of ilaprazole and its mechanism of action.

Introduction

Ilaprazole is a second-generation proton pump inhibitor used for the treatment of acid-related disorders.[1] Like other PPIs, it is a prodrug that is activated in the acidic environment of the gastric parietal cells to an active sulfenamide form.[1] This active form then irreversibly inhibits the H+/K+-ATPase, the final step in gastric acid secretion.[2][3] The metabolism of ilaprazole is a key determinant of its clinical efficacy and safety profile. The major metabolic pathway involves the oxidation of the sulfoxide group to a sulfone, forming this compound. This transformation is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Understanding the physicochemical properties of this major metabolite, particularly in its crystalline form, is essential for drug development, formulation design, and regulatory purposes.

Physicochemical Properties of this compound

Detailed experimental data on the physicochemical properties of crystalline this compound are not extensively reported in the scientific literature. However, based on available data for ilaprazole and general knowledge of related sulfone compounds, some properties can be inferred and are listed below. It is important to note that the following table includes both reported data and placeholders for properties that require experimental determination.

| Property | Data | Source/Method |

| Molecular Formula | C₁₉H₁₈N₄O₃S | |

| Molecular Weight | 382.44 g/mol | |

| Appearance | Assumed to be a crystalline solid | General knowledge |

| Melting Point | Not Reported | Differential Scanning Calorimetry (DSC) would be the standard method. |

| Solubility | Soluble in DMSO. Specific solubility values in various pharmaceutical solvents (e.g., water, ethanol, buffers) are not reported. | Standard solubility studies would involve techniques like shake-flask or potentiometric titration. |

| LogP (calculated) | 2.3 | |

| Polymorphism | Not Reported | Polymorphism can be investigated using techniques such as X-Ray Powder Diffraction (XRPD), DSC, and microscopy. |

| pKa | Not Reported | Potentiometric titration or UV-spectrophotometry are common methods for pKa determination. |

Experimental Protocols

The characterization of crystalline this compound would involve a suite of analytical techniques to determine its identity, purity, and solid-state properties. Based on the methods reported for ilaprazole and other related pharmaceutical compounds, the following experimental protocols would be applicable.

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved through the oxidation of ilaprazole. While specific laboratory-scale crystallization procedures for this compound are not detailed in the searched literature, a general approach would involve dissolving the crude sulfone in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly to induce crystallization. The choice of solvent is critical and would be determined through screening experiments.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the characterization of crystalline solids.

-

Powder X-Ray Diffraction (PXRD): PXRD is used to identify the crystalline form and to detect polymorphism. The sample is finely ground and packed into a sample holder. The instrument is then scanned over a range of 2θ angles, and the resulting diffraction pattern is recorded. Each crystalline form will produce a unique diffraction pattern.

-

Single-Crystal X-Ray Diffraction (SC-XRD): If a suitable single crystal can be grown, SC-XRD can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of the molecular structure and solid-state conformation.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect polymorphic transitions. A small amount of the sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endothermic events, such as melting, and exothermic events, such as crystallization, are recorded.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates or hydrates.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

HPLC is a key technique for determining the purity of this compound and for monitoring its stability under various stress conditions. A typical stability-indicating HPLC method for ilaprazole and its related substances has been described.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed, often in a gradient elution mode.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 237 nm or 305 nm for ilaprazole and related compounds) is standard.

-

Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed. This involves subjecting the this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The method should be able to separate the intact drug from any degradation products formed.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Ilaprazole to this compound

Ilaprazole is primarily metabolized in the liver by cytochrome P450 enzymes. The main pathway involves the oxidation of the sulfoxide moiety to a sulfone, yielding this compound. This reaction is predominantly mediated by CYP3A4 and CYP3A5.

Caption: Metabolic conversion of ilaprazole to this compound.

Mechanism of Action of Ilaprazole (Proton Pump Inhibition)

Ilaprazole, as a proton pump inhibitor, acts by irreversibly blocking the H+/K+-ATPase in gastric parietal cells. This is a multi-step process that begins with the prodrug's activation in an acidic environment.

Caption: Mechanism of action of ilaprazole as a proton pump inhibitor.

Experimental Workflow for Physicochemical Characterization

A logical workflow for the comprehensive physicochemical characterization of a new crystalline active pharmaceutical ingredient (API) or its metabolite, such as this compound, is crucial for systematic drug development.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

References

Ilaprazole Sulfone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ilaprazole sulfone, the primary active metabolite of the proton pump inhibitor ilaprazole. It covers fundamental chemical properties, including its CAS number and molecular formula, and delves into its metabolic pathway, pharmacokinetic profile, and analytical quantification methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Chemical and Physical Data

This compound is a key metabolite in the biotransformation of ilaprazole.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 172152-37-3 | [3][4] |

| Molecular Formula | C₁₉H₁₈N₄O₃S | |

| Molecular Weight | 382.44 g/mol | |

| IUPAC Name | 2-(((4-methoxy-3-methylpyridin-2-yl)methyl)sulfonyl)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole |

Metabolic Pathway of Ilaprazole to this compound

Ilaprazole is extensively metabolized in the liver, with the formation of this compound being a major pathway. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5. In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYPs have confirmed the predominant role of CYP3A in this sulfoxidation reaction. The intrinsic clearance for the formation of this compound by CYP3A4 has been shown to be significantly higher than that by CYP3A5.

The metabolic conversion can be visualized as follows:

Experimental Protocols

In Vitro Metabolism of Ilaprazole

The following protocol is based on methodologies described for identifying the cytochrome P450 enzymes responsible for this compound formation.

Objective: To determine the kinetics of this compound formation from ilaprazole in the presence of human liver microsomes and specific CYP enzymes.

Materials:

-

Ilaprazole

-

Human liver microsomes (HLMs)

-

cDNA-expressed recombinant human CYPs (specifically CYP3A4 and CYP3A5)

-

NADPH regenerating system

-

Potassium phosphate buffer

-

CYP-specific inhibitors (e.g., ketoconazole for CYP3A)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer containing human liver microsomes or recombinant CYP enzymes.

-

Substrate Addition: Add ilaprazole to the incubation mixtures at various concentrations to assess reaction kinetics.

-

Initiation of Reaction: Pre-incubate the mixtures at 37°C, then initiate the metabolic reaction by adding an NADPH regenerating system.

-

Incubation: Incubate for a specified time at 37°C.

-

Reaction Quenching: Terminate the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

Inhibitor Studies: To confirm the role of specific CYPs, the above procedure can be repeated with the pre-incubation of selective chemical inhibitors (e.g., ketoconazole for CYP3A) before the addition of ilaprazole.

Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

The following is a summary of a validated method for the simultaneous determination of ilaprazole and its metabolites in human plasma.

Instrumentation:

-

Chromatography: Liquid chromatography system.

-

Column: Thermo HyPURITY C18 column (150x2.1 mm, 5 µm).

-

Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v).

-

Flow Rate: 0.25 mL/min.

-

Mass Spectrometry: API 4000 triple quadrupole mass spectrometer.

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ilaprazole | 367.2 | 184.0 | |

| This compound | 383.3 | 184.1 | |

| Ilaprazole Thiol Ether | 351.2 | 168.1 | |

| Omeprazole (IS) | 346.2 | 198.0 |

Method Validation Parameters:

| Parameter | This compound | Reference |

| Linearity Range | 0.06 - 45.00 ng/mL | |

| LLOQ | 0.06 ng/mL | |

| Intra-day Precision (RSD) | < 15% | |

| Inter-day Precision (RSD) | < 15% | |

| Accuracy (RE) | Within 15% |

The workflow for this analytical method can be depicted as follows:

Pharmacokinetic Data

Pharmacokinetic studies in healthy volunteers have provided insights into the in vivo behavior of ilaprazole and this compound. Following a single oral dose of 5 mg of ilaprazole to healthy Chinese volunteers, the plasma concentrations of ilaprazole and its metabolites, including this compound, were successfully quantified using the LC-MS/MS method described above. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ilaprazole and for informing appropriate dosing regimens.

Synthesis Outline

While detailed, step-by-step protocols for the specific synthesis of this compound as a reference standard are not extensively published in peer-reviewed literature, its preparation would logically follow from the synthesis of ilaprazole. The synthesis of ilaprazole generally involves the coupling of a substituted benzimidazole moiety with a substituted pyridine moiety, followed by oxidation of the resulting sulfide to a sulfoxide (ilaprazole). A more potent oxidizing agent or modified reaction conditions would be employed to further oxidize the sulfoxide to the sulfone.

Conclusion

This compound is a critical molecule in the study of ilaprazole's pharmacology and metabolism. A thorough understanding of its properties, metabolic generation, and methods for its quantification is essential for drug development and clinical application. The information provided in this guide serves as a foundational resource for professionals in the field, offering key data and methodological insights to support further research and development efforts.

References

- 1. Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Ilaprazole Sulfone Using LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of ilaprazole sulfone, a major metabolite of the proton pump inhibitor ilaprazole, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and has been successfully applied to pharmacokinetic studies.

Introduction

Ilaprazole is a novel proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. The quantitative determination of its metabolites, such as this compound, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies of ilaprazole and its metabolites.

Experimental Protocols

This section details the materials and procedures for the validated LC-MS/MS method for the simultaneous quantification of ilaprazole, this compound, and ilaprazole thiol ether in human plasma.[1][2]

Materials and Reagents

-

Ilaprazole, this compound, and ilaprazole thiol ether reference standards

-

Omeprazole (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Methyl tert-butyl ether (MTBE)

-

Water (deionized or Milli-Q)

-

Drug-free human plasma

Instrumentation

-

Liquid Chromatography: Thermo HyPURITY C18 column (150×2.1 mm, 5 μm)[1][2]

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) interface[1]

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of ilaprazole (2.40 mg/mL), this compound (4.50 mg/mL), and ilaprazole thiol ether (1.05 mg/mL) in methanol. The internal standard, omeprazole, is prepared as a stock solution of 2.80 mg/mL in methanol.

-

Working Solutions:

-

Internal Standard (IS) Working Solution: Dilute the omeprazole stock solution with a 10 mmol/L ammonium formate water solution to a final concentration of 280 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by serially diluting the respective stock solutions with drug-free human plasma to achieve the desired concentrations.

-

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.

-

Add 100 µL of a 50 mmol/L ammonium formate water solution and 50 µL of the 280 ng/mL omeprazole internal standard solution.

-

Add 600 µL of MTBE.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 11,500 × g for 10 minutes.

-

Transfer the upper organic phase to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Column: Thermo HyPURITY C18 (150×2.1 mm, 5 μm)

-

Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v)

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ilaprazole: m/z 367.2 → 184.0

-

This compound: m/z 383.3 → 184.1

-

Ilaprazole Thiol Ether: m/z 351.2 → 168.1

-

Omeprazole (IS): m/z 346.2 → 198.0

-

-

Data Presentation

The following tables summarize the quantitative data from the method validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Ilaprazole | 0.23 - 2400.00 | 0.23 |

| This compound | 0.06 - 45.00 | 0.06 |

| Ilaprazole Thiol Ether | 0.05 - 105.00 | 0.05 |

Data sourced from Li et al.

Table 2: Precision and Accuracy

| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (RE, %) |

| Ilaprazole | < 15% | < 15% | Within 15% |

| This compound | < 15% | < 15% | Within 15% |

| Ilaprazole Thiol Ether | < 15% | < 15% | Within 15% |

RSD: Relative Standard Deviation, RE: Relative Error. Data sourced from Li et al.

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Diagram 2: Logical Relationship of the Analytical Method

Caption: Key stages of the LC-MS/MS analytical method.

Conclusion

The LC-MS/MS method detailed in this document is a robust and reliable approach for the quantitative analysis of this compound in human plasma. The high sensitivity, specificity, and wide linear range make it suitable for pharmacokinetic and bioequivalence studies, providing valuable data for drug development and clinical research professionals. The successful application of this method has been demonstrated in a pharmacokinetic study following oral administration of ilaprazole.

References

- 1. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Ilaprazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole, a novel proton pump inhibitor (PPI), is used for the treatment of acid-related disorders.[1][2][3] It is primarily metabolized in the liver to its major metabolite, ilaprazole sulfone.[4][5] The formation of this compound is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Accurate quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring to ensure the safety and efficacy of ilaprazole.

These application notes provide a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is validated and suitable for high-throughput analysis in a research or clinical setting.

Metabolic Pathway of Ilaprazole

Ilaprazole undergoes extensive metabolism in the liver, with the primary pathway being the oxidation of the sulfinyl group to a sulfone, forming this compound. This biotransformation is mainly mediated by the CYP3A4 and CYP3A5 isoenzymes.

Metabolic conversion of ilaprazole to this compound.

Experimental Protocols

Materials and Reagents

-

Ilaprazole and this compound reference standards

-

Internal Standard (IS), e.g., Omeprazole

-

HPLC-grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source

Sample Preparation: Liquid-Liquid Extraction

-

Thaw frozen human plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

| Parameter | Condition |

| Column | Thermo HyPURITY C18 (150 x 2.1 mm, 5 µm) |

| Mobile Phase | 10 mmol/L ammonium formate in water : acetonitrile (50:50, v/v) |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 5 minutes |

Mass Spectrometry (MS/MS) Method

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Ilaprazole | m/z 367.2 → 184.0 |

| This compound | m/z 383.3 → 184.1 |

| Omeprazole (IS) | m/z 346.2 → 198.0 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| GS1 and GS2 | 50 psi |

Experimental Workflow

Workflow for this compound quantification.

Method Validation Data

The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy.

Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| This compound | 0.06 - 45.00 | 0.06 |

| Ilaprazole | 0.23 - 2400.00 | 0.23 |

Precision and Accuracy

The precision of the method is expressed as the relative standard deviation (RSD), and the accuracy is expressed as the relative error (RE).

| Analyte | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (RE %) |

| This compound | < 15 | < 15 | Within ±15 |

| Ilaprazole | < 15 | < 15 | Within ±15 |

Conclusion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, linearity, precision, and accuracy, making it suitable for pharmacokinetic and drug metabolism studies of ilaprazole. The detailed protocol and workflow diagrams offer a clear guide for researchers and scientists in the field of drug development.

References

- 1. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 2. What is the mechanism of Ilaprazole? [synapse.patsnap.com]

- 3. ilaprazole-distinctive-pharmacokinetic-and-pharmacodynamic-properties-among-proton-pump-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation and Certification of Ilaprazole Sulfone Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole sulfone is the primary metabolite of ilaprazole, a proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. As a critical component in pharmacokinetic studies, impurity profiling, and as a reference for analytical method development, a highly purified and well-characterized this compound reference standard is essential. These application notes provide detailed protocols for the synthesis, purification, and certification of this compound to serve as a reference standard, ensuring its identity, purity, and quality for pharmaceutical analysis.

Synthesis of this compound

The preparation of this compound is achieved through the oxidation of its precursor, ilaprazole sulfide. This process requires careful control of the oxidizing agent and reaction conditions to minimize the formation of over-oxidized impurities.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Precursor: In a round-bottom flask equipped with a magnetic stirrer, dissolve ilaprazole sulfide (1.0 equivalent) in a suitable organic solvent such as dichloromethane or chloroform.

-

Preparation of Oxidizing Agent: In a separate beaker, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approximately 1.1 to 1.5 equivalents) in the same solvent.

-

Oxidation Reaction: Cool the solution of ilaprazole sulfide to 0-5 °C using an ice bath. Add the m-CPBA solution dropwise to the reaction mixture over a period of 30-60 minutes while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (ilaprazole sulfide) is consumed.

-

Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Stir the mixture vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound